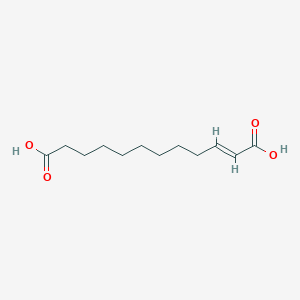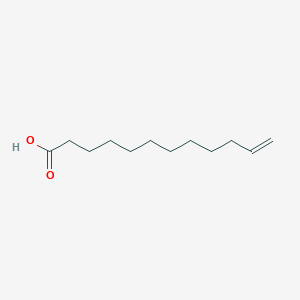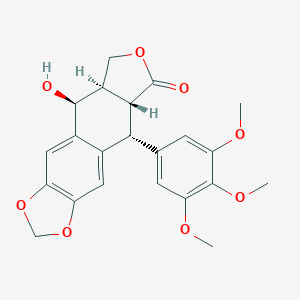
7-O-Ethyldaidzein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-O-Ethyldaidzein: is a chemical compound with the molecular formula C17H14O4 and a molecular weight of 282.29 g/mol . This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological and pharmacological activities. It is characterized by the presence of an ethoxy group at the 7th position and a hydroxyphenyl group at the 3rd position on the chromen-4-one backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-Ethyldaidzein typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxyacetophenone with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction mixture is then subjected to cyclization using an acid catalyst like sulfuric acid to form the chromen-4-one core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
7-O-Ethyldaidzein undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The chromen-4-one core can be reduced to form chroman derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as or in acidic medium.
Reduction: Reagents like or .
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of chroman derivatives.
Substitution: Formation of various substituted chromen-4-one derivatives.
Scientific Research Applications
7-O-Ethyldaidzein has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-O-Ethyldaidzein involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3-phenyl-4H-chromen-4-one: Lacks the ethoxy group, which may affect its biological activity.
3-(4-Ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one: Similar structure but with an additional phenoxy group, leading to different properties.
Uniqueness
7-O-Ethyldaidzein is unique due to the presence of both ethoxy and hydroxyphenyl groups, which contribute to its distinct chemical reactivity and biological activities. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
7-ethoxy-3-(4-hydroxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-2-20-13-7-8-14-16(9-13)21-10-15(17(14)19)11-3-5-12(18)6-4-11/h3-10,18H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGLMEIZDQKJBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400753 |
Source


|
| Record name | 7-Ethoxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146698-96-6 |
Source


|
| Record name | 7-Ethoxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














